molecular formula C11H11BrFNO B1449550 2-(4-Bromo-2-fluoro-phenyl)-N-cyclopropyl-acetamide CAS No. 1787714-75-3

2-(4-Bromo-2-fluoro-phenyl)-N-cyclopropyl-acetamide

Cat. No.: B1449550
CAS No.: 1787714-75-3
M. Wt: 272.11 g/mol
InChI Key: HWTAGQGOOFVQCU-UHFFFAOYSA-N
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Description

Product Overview 2-(4-Bromo-2-fluoro-phenyl)-N-cyclopropyl-acetamide is a chemical compound with the CAS Number 1787714-75-3 and a molecular formula of C 11 H 11 BrFNO . It has a molecular weight of 272.11 g/mol . This compound is provided as a high-purity material intended for research and development purposes exclusively. Research Context and Potential Applications This compound is characterized by a bromo- and fluoro-substituted phenyl ring connected to a N-cyclopropyl acetamide group. This specific structure classifies it as a potential building block in organic synthesis and medicinal chemistry . The presence of halogen substituents and the acetamide moiety makes it a valuable intermediate for the construction of more complex molecules, particularly in the exploration of structure-activity relationships. While direct research data on this specific molecule is limited, structural analogs and related compounds featuring the 4-bromo-2-fluorophenyl group are frequently utilized in pharmaceutical research. For instance, similar fragments are found in compounds listed as impurities or intermediates associated with known active pharmaceutical ingredients, underscoring the role of such chemicals in the development and analysis of sophisticated target molecules . Researchers may employ this compound in the synthesis of novel chemical entities for screening or as a standard in analytical method development. Safety and Compliance This product is strictly labeled For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-8-2-1-7(10(13)6-8)5-11(15)14-9-3-4-9/h1-2,6,9H,3-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTAGQGOOFVQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

The table below highlights key structural differences and similarities between 2-(4-Bromo-2-fluoro-phenyl)-N-cyclopropyl-acetamide and related phenylacetamide derivatives:

Compound Name Substituents on Phenyl Ring Amide Nitrogen Substituent Key Functional Groups CAS Number References
This compound 4-Bromo, 2-fluoro Cyclopropyl Acetamide, halogenated aryl Not provided -
N-(4-Bromo-2-fluoro-phenyl)-2-[4-(2,4-dioxo-thiazolidin-5-ylidenemethyl)-phenoxy]-acetamide (V4) 4-Bromo, 2-fluoro Phenoxy-thiazolidinedione Thiazolidinedione, acetamide Not provided
2-Bromo-N-(4-fluorophenyl)acetamide 4-Fluoro None (unsubstituted NH₂) Acetamide, bromoalkyl 2195-44-0
N-(2-Bromo-4-fluorophenyl)acetamide 2-Bromo, 4-fluoro None (unsubstituted NH₂) Acetamide, halogenated aryl 1009-22-9
Vandetanib (ZD6474) 4-Bromo, 2-fluoro Quinazolin-4-amine Quinazoline, methoxy, piperidinyl 443913-73-3

Key Observations :

  • Halogenation Patterns : The target compound shares the 4-bromo-2-fluoro substitution with V4 and Vandetanib, which is critical for electronic and steric effects influencing receptor binding .
  • Amide Nitrogen Modifications : The cyclopropyl group in the target compound contrasts with the unsubstituted amide in simpler analogs (e.g., 2-bromo-N-(4-fluorophenyl)acetamide) and the complex heterocyclic systems in Vandetanib .
  • Functional Group Diversity: V4 incorporates a thiazolidinedione moiety linked via a phenoxy group, which is associated with hypoglycemic activity, whereas Vandetanib’s quinazoline core is pivotal for tyrosine kinase inhibition .

Physicochemical Properties

Spectral Characteristics
  • V4 (Analog) :
    • FTIR : Strong C=O stretches at 1639 cm⁻¹ (amide) and 1653 cm⁻¹ (thiazolidinedione) .
    • ¹H NMR : Aromatic protons resonate at δ 7.36–7.95 ppm, with methylene protons at δ 4.57 ppm .
    • LC-MS : Observed m/z 448.1 [(M-2H)+], aligning with theoretical mass 449.97 .
Melting Points and Stability
  • V4 : Melting point 258–260°C, indicating high thermal stability due to hydrogen bonding and aromatic stacking .
  • 2-Bromo-N-(4-fluorophenyl)acetamide: No melting point reported, but simpler acetamides typically exhibit lower melting points (e.g., 150–200°C) .

Preparation Methods

2-(4-Bromo-2-fluoro-phenyl)-N-cyclopropyl-acetamide is a halogenated aromatic amide featuring both bromine and fluorine substituents on the phenyl ring and a cyclopropyl group linked via an acetamide moiety. The synthetic challenge lies in the selective introduction of halogens at the 4- and 2-positions of the phenyl ring and the subsequent acetamide formation with a cyclopropyl substituent, requiring precise control over regioselectivity and functional group transformations.

Preparation of the Key Intermediate: 4-Bromo-2-fluorophenyl Precursors

The synthesis of this compound typically begins with the preparation of the 4-bromo-2-fluorophenyl moiety. According to a detailed Chinese patent (CN1157812A), the preparation of 2-fluoro-4-bromotoluene and its derivatives involves multi-step transformations starting from para-toluidine as the raw material. This route offers advantages in cost, availability, and yield compared to other methods using less accessible starting materials such as o-fluorotoluene or para-bromotoluene.

Key steps include:

  • Salt formation of para-toluidine with sulfuric acid to protect the amino group during nitration.
  • Mixed acid nitration to introduce a nitro group meta to the amino substituent.
  • Diazotization and subsequent bromination to install the bromine atom on the aromatic ring.
  • Reduction of the nitro group to an amino group.
  • Diazotization fluoridation using anhydrous hydrogen fluoride to replace the amino group with fluorine.
  • Light-induced bromination on the side chain to obtain 2-fluoro-4-bromobenzyl bromide.

This sequence yields 2-fluoro-4-bromotoluene derivatives with high purity and yield (up to ~90%), suitable for further functionalization toward the target compound.

Synthesis of Cyclopropyl-2-(2-fluorophenyl) Ethyl Ketone Intermediate

A crucial intermediate for the target compound is cyclopropyl-2-(2-fluorophenyl) ethyl ketone, which is prepared via acylation and cyclopropanation reactions:

  • Starting from 2-fluorophenylacetic acid esters (ethyl or methyl), reaction with cyclopropanecarbonyl chloride under basic conditions leads to the formation of cyclopropyl-2-(2-fluorophenyl) ethyl ketone.
  • Solvents such as DMF, acetonitrile, or tetrahydrofuran are employed to dissolve reactants.
  • The reaction is typically carried out at ambient to slightly elevated temperatures (room temperature to 30°C) over several hours.
  • Yields reported for this step are high, around 90% or more.

Bromination to Form 2-(4-Bromo-2-fluorophenyl) Cyclopropyl Ketone

The selective bromination of the cyclopropyl-2-(2-fluorophenyl) ethyl ketone to introduce the bromine at the 4-position of the phenyl ring is a critical step:

  • Bromination is conducted using N-bromosuccinimide (NBS) or pyridinium tribromide as brominating agents.
  • The reaction is performed in solvents such as dichloromethane, trichloromethane, or their mixtures.
  • Diisopropyl azodicarboxylate is used as an initiator to facilitate the bromination.
  • Reaction temperature is maintained around 20°C, with stirring for about 8 hours.
  • Yields for this bromination step are typically in the range of 82–83%, with high purity confirmed by HPLC (>96%).

Conversion to this compound

While direct literature on the final amidation step for this compound is limited in the provided sources, the general approach involves:

  • Conversion of the bromo-fluoro-substituted cyclopropyl ketone to the corresponding acetamide.
  • This is typically achieved by reaction with cyclopropylamine under appropriate conditions (e.g., in the presence of coupling agents or via direct nucleophilic substitution if the ketone is transformed into an acyl chloride).
  • The reaction conditions must preserve the halogen substituents and the cyclopropyl ring.
  • Purification is carried out by crystallization or chromatography to obtain the target acetamide with high purity.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Solvent(s) Temperature (°C) Time (h) Yield (%) Purity (HPLC)
1 Cyclopropyl-2-(2-fluorophenyl) ethyl ketone 2-Fluorophenylacetic acid ester + cyclopropanecarbonyl chloride + base DMF, acetonitrile, THF RT - 30 3-8 ~90 -
2 4-Bromo derivative of above ketone NBS or pyridinium tribromide + Diisopropyl azodicarboxylate DCM, trichloromethane 20 8 82-83 >96
3 2-Fluoro-4-bromotoluene (precursor) Para-toluidine salt formation, nitration, diazotization, fluoridation, bromination Mixed acids, HF, bromine under UV Various (0 to 180) Various ~90 -
4 Final amidation to this compound Cyclopropylamine + acyl chloride or activated ketone derivative Organic solvent (e.g., DCM) RT - reflux Several Not specified Not specified

Q & A

Q. What are the key synthetic routes for 2-(4-Bromo-2-fluoro-phenyl)-N-cyclopropyl-acetamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling 4-bromo-2-fluorophenylacetic acid with cyclopropylamine via carbodiimide-mediated amidation. Critical steps include:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) as coupling agents, triethylamine (TEA) as a base, and dichloromethane (DCM) as the solvent .
  • Conditions : Reactions are conducted at 0–5°C to minimize side reactions (e.g., racemization), followed by gradual warming to room temperature. Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .
  • Optimization : Solvent choice (polar aprotic vs. halogenated) and stoichiometric ratios of coupling agents (1.2–1.5 equivalents) significantly impact yields (reported 60–85% in optimized protocols) .

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are employed?

Structural validation relies on:

  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and fluorophenyl groups in analogues) and hydrogen-bonding networks stabilizing the crystal lattice .
  • NMR spectroscopy : Key signals include:
  • ¹H NMR : δ 6.8–7.4 ppm (aromatic protons), δ 3.2–3.5 ppm (cyclopropyl CH), δ 2.1 ppm (acetamide CH₃) .
  • ¹³C NMR : δ 170 ppm (amide carbonyl), δ 115–135 ppm (aromatic carbons) .
    • Mass spectrometry : Molecular ion peak at m/z 284.03 (M+H⁺) confirms the molecular formula C₁₁H₁₀BrFNO .

Advanced Research Questions

Q. What crystallographic insights exist for bromo-fluoro-phenyl acetamide derivatives, and how do intermolecular interactions affect packing stability?

  • Crystal packing : In analogues like 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide, N–H···O hydrogen bonds and weak C–H···F interactions form infinite chains along the [100] axis, contributing to lattice stability .
  • Software tools : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. Key metrics include R-factor (<5%) and data-to-parameter ratios (>15:1) .

Q. How do structural modifications (e.g., cyclopropyl vs. trifluoroethyl groups) influence biological activity in related acetamides?

  • Cyclopropyl moiety : Enhances metabolic stability by resisting oxidative degradation in hepatic microsomes, as seen in analogues with extended plasma half-lives (t₁/₂ > 6 hours) .
  • Electron-withdrawing groups : Fluorine and bromine atoms improve binding affinity to targets like kinase enzymes (e.g., IC₅₀ values < 100 nM in Vandetanib analogues for EGFR inhibition) .
  • SAR studies : Substituent positioning (e.g., 4-bromo vs. 2-fluoro) alters steric and electronic interactions, impacting potency in enzyme inhibition assays .

Q. What methodological approaches are recommended for resolving contradictory bioactivity data across studies?

  • Dose-response analysis : Use standardized assays (e.g., MTT for cytotoxicity, ELISA for enzyme inhibition) with triplicate measurements to minimize variability .
  • Computational modeling : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) help reconcile discrepancies by predicting binding modes and conformational dynamics .
  • Meta-analysis : Cross-reference PubChem BioAssay data (AID 504850, 602388) to identify consensus targets (e.g., COX-2, PI3K) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-2-fluoro-phenyl)-N-cyclopropyl-acetamide
Reactant of Route 2
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2-(4-Bromo-2-fluoro-phenyl)-N-cyclopropyl-acetamide

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